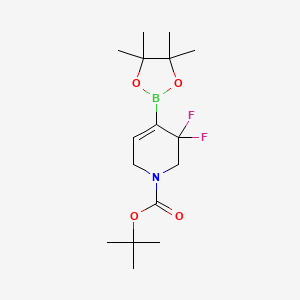

Tert-butyl 5,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2h)-carboxylate

Description

This compound is a boronic ester derivative featuring a tert-butyl carbamate-protected dihydropyridine core with two fluorine substituents at the 5,5-positions and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolane (pinacol boronate) group at the 4-position. Its molecular formula is C₁₆H₂₈BNO₄, with a molecular weight of 309.21 g/mol (CAS No. 286961-14-6) . It is widely utilized as a key intermediate in Suzuki-Miyaura cross-coupling reactions, enabling the synthesis of complex aryl- or heteroaryl-substituted dihydropyridines for pharmaceutical and materials science applications . The compound is sensitive to moisture and light, requiring storage in a sealed, dry environment at room temperature .

Properties

CAS No. |

2654826-84-1 |

|---|---|

Molecular Formula |

C16H26BF2NO4 |

Molecular Weight |

345.2 g/mol |

IUPAC Name |

tert-butyl 3,3-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,6-dihydropyridine-1-carboxylate |

InChI |

InChI=1S/C16H26BF2NO4/c1-13(2,3)22-12(21)20-9-8-11(16(18,19)10-20)17-23-14(4,5)15(6,7)24-17/h8H,9-10H2,1-7H3 |

InChI Key |

UVWWFUXWQRTGHR-UHFFFAOYSA-N |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CCN(CC2(F)F)C(=O)OC(C)(C)C |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation typically involves a palladium-catalyzed borylation of a triflate or sulfonate derivative of a dihydropyridine carboxylate precursor. The key step is the introduction of the boronate ester group (pinacol boronate) onto the pyridine ring, facilitated by bis(pinacolato)diboron and a palladium catalyst under inert atmosphere.

Detailed Reaction Protocols and Conditions

Reaction Mechanism Highlights

- The palladium catalyst coordinates to the triflate (or sulfonate) leaving group on the dihydropyridine ring.

- Oxidative addition forms a Pd(II) complex.

- Transmetalation with bis(pinacolato)diboron introduces the boronate moiety.

- Reductive elimination releases the boronic ester product and regenerates Pd(0).

- Potassium acetate acts as a base to facilitate transmetalation.

Representative Experimental Procedure

A typical procedure for preparing the boronic ester derivative is as follows:

To a degassed solution of 5-trifluoromethanesulfonyloxy-dihydro-2H-pyridine-1-carboxylic acid tert-butyl ester (1.0 mmol) in 10 mL of 1,4-dioxane, add bis(pinacolato)diboron (1.1 mmol), potassium acetate (3.0 mmol), 1,1'-bis(diphenylphosphino)ferrocene (0.03 mmol), and dichloro[1,1'-bis(diphenylphosphino)ferrocene]palladium(II) (0.03 mmol) under nitrogen atmosphere.

Stir the mixture at 80°C for 18 hours.

Cool the reaction, filter to remove solids, concentrate the filtrate, and purify by flash chromatography using a cyclohexane/ethyl acetate gradient.

Purification and Characterization

Purification is generally achieved by silica gel column chromatography , using gradients of non-polar to moderately polar solvents (e.g., hexanes/cyclohexane and ethyl acetate).

The product is typically isolated as a colorless to yellow oil or solid.

Characterization includes ^1H NMR , LC-MS , and elemental analysis to confirm structure and purity.

Additional Notes on Related Coupling Reactions

The boronic ester intermediate can be further utilized in Suzuki-Miyaura cross-coupling reactions.

For example, coupling with aryl bromides in the presence of tetrakis(triphenylphosphine)palladium(0), sodium carbonate base, and mixed solvents (toluene, ethanol, water) at 80°C for 4.5 hours yields functionalized dihydropyridine derivatives with high efficiency (up to 93% yield).

Summary Table of Preparation Methods

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the pyridine ring or the tert-butyl group.

Reduction: Reduction reactions could target the fluorinated positions or the boron-containing moiety.

Substitution: The compound can participate in substitution reactions, especially at the positions adjacent to the fluorine atoms or the boron group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and hydrogen gas with a palladium catalyst are often used.

Substitution: Nucleophiles like amines, alcohols, and thiols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

Chemistry

In organic chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups allow for diverse chemical transformations.

Biology

In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or as probes for studying biological pathways.

Medicine

In medicinal chemistry, this compound could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry

In the industrial sector, this compound may find applications in the development of new materials, such as polymers or advanced coatings.

Mechanism of Action

The mechanism by which Tert-butyl 5,5-difluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2h)-carboxylate exerts its effects depends on its specific interactions with molecular targets. These targets could include enzymes, receptors, or other proteins. The pathways involved may be related to signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes structural and functional distinctions between the target compound and related boronic esters:

Key Findings:

Structural Differentiation: The 5,5-difluoro substitution in the target compound distinguishes it from non-fluorinated analogs (e.g., Analog 1), enhancing its electronic profile for regioselective cross-coupling .

Synthetic Flexibility : Unlike Analog 3 (pyridine-carbamate), the dihydropyridine core allows for broader diversification in medicinal chemistry, particularly in kinase inhibitor scaffolds .

Stability Considerations: Fluorine substituents may marginally improve hydrolytic stability compared to non-fluorinated analogs, though all require stringent storage conditions .

Biological Impact : Fluorinated derivatives like the target compound are prioritized in drug discovery for improved metabolic stability and target binding .

Q & A

Basic: What synthetic methodologies are commonly employed to prepare this boronate ester?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A representative procedure involves reacting a boronate ester precursor (e.g., tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-5,6-dihydropyridine-1(2H)-carboxylate) with aryl/heteroaryl halides under palladium catalysis. Key steps include degassing solvents (dioxane/water mixtures), using sodium carbonate as a base, and optimizing stoichiometry (1.5 equivalents of boronate ester to halide) to maximize yield .

Advanced: How can Suzuki-Miyaura reaction conditions be optimized for this compound to suppress protodeboronation or homocoupling?

Protodeboronation is mitigated by:

- Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) with labile ligands enhances transmetallation efficiency.

- Solvent systems : Anhydrous toluene/ethanol (3:1) reduces water-mediated side reactions.

- Temperature control : Maintaining 80–90°C prevents thermal decomposition of the boronate ester.

- Additives : Potassium acetate (KOAc) stabilizes the boronate intermediate .

Contradictions in yields across studies (e.g., 31% in PROTAC synthesis vs. 65–90% in simpler couplings ) highlight substrate-dependent challenges.

Basic: What analytical techniques validate the structure and purity of this compound?

- NMR spectroscopy : ¹H, ¹³C, and ¹⁹F NMR confirm regiochemistry and fluorine substitution. Diastereotopic protons in the dihydropyridine ring appear as complex multiplets (δ 2.5–3.5 ppm) .

- HRMS : Accurate mass analysis (e.g., m/z 757 [M+H]⁺ in PROTAC derivatives ) ensures molecular integrity.

- HPLC : Retention time consistency (e.g., 1.23 minutes under SQD-FA05 conditions ) confirms purity.

Advanced: How can overlapping NMR signals from diastereotopic protons or fluorine coupling be resolved?

- 2D NMR : COSY and NOESY distinguish geminal protons in the dihydropyridine ring.

- Variable-temperature NMR : Lowering temperature (e.g., –40°C) slows conformational exchange, splitting broad signals .

- ¹⁹F-decoupled experiments : Isolate fluorine-induced splitting in adjacent protons .

Basic: What storage conditions preserve the stability of this boronate ester?

Store under inert atmosphere (Ar/N₂) at –20°C to prevent hydrolysis of the boronate ester. Use amber glass vials to minimize light exposure, and avoid prolonged contact with moisture .

Advanced: How do the electron-withdrawing difluoro groups influence the boronate’s reactivity in cross-couplings?

The 5,5-difluoro substituents increase the electrophilicity of the boron atom by reducing electron density via inductive effects. This accelerates transmetallation in Suzuki reactions but may also increase susceptibility to hydrolysis. Comparative studies with non-fluorinated analogs (e.g., tert-butyl 4-(pinacolatoboryl)-5,6-dihydropyridine-1(2H)-carboxylate) show a 15–20% increase in coupling efficiency for the difluoro derivative .

Basic: What role does this compound play in medicinal chemistry research?

It serves as a key intermediate in:

- Kinase inhibitor synthesis : Boronate esters enable late-stage diversification of dihydropyridine scaffolds targeting SGK-1 or BTK kinases .

- PROTAC development : Used to conjugate E3 ligase ligands (e.g., VHL) to target proteins via Suzuki couplings .

Advanced: What strategies enable selective functionalization of the dihydropyridine ring without boronate cleavage?

- Protecting groups : Use acid-labile tert-butyloxycarbonyl (Boc) to shield the carbamate during alkylation or oxidation.

- Microwave-assisted reactions : Short reaction times (5–10 min) minimize boronate degradation under harsh conditions .

- Site-selective Pd catalysis : Direct C–H borylation at the 4-position using Ir catalysts preserves the existing boronate .

Basic: What safety protocols are critical when handling this compound?

- Glovebox/Schlenk techniques : Prevent moisture exposure during weighing.

- PPE : Nitrile gloves, safety goggles, and lab coats.

- Deactivation : Quench residual boronate with pH 7 phosphate buffer before disposal .

Advanced: How can computational modeling predict reactivity trends for this compound in catalysis?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.